molecular formula C22H25N3OS B303930 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

カタログ番号 B303930
分子量: 379.5 g/mol
InChIキー: YIYRQLDTVZDTAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various autoimmune diseases and cancers.

作用機序

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of B-cells, which play a crucial role in the immune response. Inhibition of BTK by 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide leads to a reduction in B-cell activation and proliferation, as well as a decrease in the production of autoantibodies. This mechanism of action has been shown to be effective in the treatment of various autoimmune diseases and cancers.
Biochemical and Physiological Effects
2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been shown to be well-tolerated and to have a low toxicity profile. The compound has been shown to inhibit BTK activity in vivo, leading to a reduction in B-cell proliferation and autoantibody production. 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has also been shown to have anti-tumor activity in various animal models of B-cell malignancies.

実験室実験の利点と制限

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has several advantages for use in lab experiments. The compound is readily available and has been synthesized in various laboratories around the world. 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has a well-established mechanism of action, making it a useful tool for studying B-cell receptor signaling and the role of BTK in various diseases. However, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has some limitations as well. The compound has a relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in certain applications. Additionally, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide. One area of interest is the development of combination therapies that include 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide and other drugs that target the B-cell receptor signaling pathway. Another area of interest is the investigation of the efficacy of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide in other autoimmune diseases and cancers. Additionally, further studies are needed to determine the safety and efficacy of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide in humans, and clinical trials are needed to evaluate the compound's potential as a therapeutic agent. Overall, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has shown great promise as a potential treatment for various diseases, and further research is needed to fully understand its potential therapeutic applications.

合成法

The synthesis of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide involves a multistep process that includes the preparation of 6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinoline, followed by the introduction of a thiol group at the 2-position of the quinoline ring and the subsequent acetylation of the amine group. The final product is obtained through a purification process using column chromatography. The synthesis of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been reported in several scientific publications, and the compound has been synthesized in various laboratories around the world.

科学的研究の応用

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has shown promising results in preclinical studies for the treatment of autoimmune diseases and cancers. In vitro studies have demonstrated that 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide inhibits BTK activity, leading to a reduction in B-cell receptor signaling and subsequent B-cell proliferation. This mechanism of action has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by inhibiting B-cell activation and reducing the production of autoantibodies.

特性

製品名

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

分子式

C22H25N3OS

分子量

379.5 g/mol

IUPAC名

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C22H25N3OS/c1-22(2,3)17-9-10-19-15(12-17)11-16(13-23)21(25-19)27-14-20(26)24-18-7-5-4-6-8-18/h4-8,11,17H,9-10,12,14H2,1-3H3,(H,24,26)

InChIキー

YIYRQLDTVZDTAA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)C=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C#N

正規SMILES

CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。